molecular formula C10H18Cl2N2 B1505390 (R)-4-(1-Aminobutyl)aniline dihydrochloride CAS No. 1217443-22-5

(R)-4-(1-Aminobutyl)aniline dihydrochloride

Cat. No. B1505390
CAS RN: 1217443-22-5
M. Wt: 237.17 g/mol
InChI Key: HLDLSXZPUTVAJY-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Aminobutyl)aniline, also known as 133332-55-5, is a chemical compound with a molecular weight of 164.25 and a molecular formula of C10H16N2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-(1-Aminobutyl)aniline consists of a benzene ring attached to an aminobutyl group .

Future Directions

Tert-butanesulfinamide, a chiral sulfinamide, has been extensively used in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds . This could potentially open up new avenues for the synthesis and application of compounds like 3-(1-Aminobutyl)aniline.

properties

CAS RN

1217443-22-5

Product Name

(R)-4-(1-Aminobutyl)aniline dihydrochloride

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

4-[(1R)-1-aminobutyl]aniline;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;;/h4-7,10H,2-3,11-12H2,1H3;2*1H/t10-;;/m1../s1

InChI Key

HLDLSXZPUTVAJY-YQFADDPSSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)N)N.Cl.Cl

SMILES

CCCC(C1=CC=C(C=C1)N)N.Cl.Cl

Canonical SMILES

CCCC(C1=CC=C(C=C1)N)N.Cl.Cl

Origin of Product

United States

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